3-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide
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Overview
Description
3-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide is a synthetic organic compound characterized by the presence of a nitro group, a trimethoxyphenyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide typically involves the following steps:
Nitration: The introduction of the nitro group is achieved through the nitration of a suitable aromatic precursor. This is often done using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: The sulfonamide group is introduced by reacting the nitrated aromatic compound with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Methoxylation: The trimethoxyphenyl group is incorporated through a Friedel-Crafts alkylation reaction, where the aromatic ring is alkylated with a trimethoxybenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 3-amino-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide.
Substitution: Various substituted sulfonamides.
Hydrolysis: Benzenesulfonic acid and 3,4,5-trimethoxyaniline.
Scientific Research Applications
3-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and proteins involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly those enzymes that are targets for anti-cancer and anti-inflammatory drugs.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide exerts its effects involves the inhibition of key enzymes and proteins. For instance, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties. The trimethoxyphenyl group enhances its binding affinity to the target proteins, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to other similar compounds, This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trimethoxyphenyl group, in particular, enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H16N2O7S |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16N2O7S/c1-22-13-7-10(8-14(23-2)15(13)24-3)16-25(20,21)12-6-4-5-11(9-12)17(18)19/h4-9,16H,1-3H3 |
InChI Key |
GLPGOXUIGROJKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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